molecular formula C4H6N2OS2 B2988560 2-(methylsulfanyl)-5,6-dihydro-4H-1,3,4-thiadiazin-5-one CAS No. 1803593-04-5

2-(methylsulfanyl)-5,6-dihydro-4H-1,3,4-thiadiazin-5-one

Cat. No.: B2988560
CAS No.: 1803593-04-5
M. Wt: 162.23
InChI Key: KABZVQIVDWLIQU-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-5,6-dihydro-4H-1,3,4-thiadiazin-5-one is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfanyl)-5,6-dihydro-4H-1,3,4-thiadiazin-5-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing both sulfur and nitrogen functionalities. For example, the reaction of a methylthio-substituted amine with a carbonyl compound under acidic or basic conditions can lead to the formation of the desired thiadiazinone ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions such as temperature, solvent, and catalyst can enhance yield and purity. Continuous flow reactors and other advanced techniques may be employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)-5,6-dihydro-4H-1,3,4-thiadiazin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-(Methylsulfanyl)-5,6-dihydro-4H-1,3,4-thiadiazin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)-5,6-dihydro-4H-1,3,4-thiadiazin-5-one involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the ring structure can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound can act as a nucleophile or electrophile in chemical reactions, depending on the conditions .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine
  • Pyrido[2,3-d]pyrimidin-5-one
  • Pyrido[2,3-d]pyrimidin-7-one

Uniqueness

2-(Methylsulfanyl)-5,6-dihydro-4H-1,3,4-thiadiazin-5-one is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This combination imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

IUPAC Name

2-methylsulfanyl-4H-1,3,4-thiadiazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2OS2/c1-8-4-6-5-3(7)2-9-4/h2H2,1H3,(H,5,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABZVQIVDWLIQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NNC(=O)CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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